molecular formula C18H19N3O3S B6543455 4-cyclopropaneamido-N-{2-[(thiophen-2-yl)formamido]ethyl}benzamide CAS No. 1040674-05-2

4-cyclopropaneamido-N-{2-[(thiophen-2-yl)formamido]ethyl}benzamide

Cat. No.: B6543455
CAS No.: 1040674-05-2
M. Wt: 357.4 g/mol
InChI Key: NGVQFINXMOQDIB-UHFFFAOYSA-N
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Description

4-cyclopropaneamido-N-{2-[(thiophen-2-yl)formamido]ethyl}benzamide: . This compound features a benzamide core with a cyclopropane ring and a thiophene moiety, making it a subject of interest for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropaneamido-N-{2-[(thiophen-2-yl)formamido]ethyl}benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The thiophene moiety can be introduced through a formylation reaction, followed by the coupling of the thiophene derivative with the benzamide core.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts to facilitate the cyclopropanation and formylation reactions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropaneamido-N-{2-[(thiophen-2-yl)formamido]ethyl}benzamide: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new substituents at various positions on the benzamide core.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed

Scientific Research Applications

4-cyclopropaneamido-N-{2-[(thiophen-2-yl)formamido]ethyl}benzamide: has several scientific research applications:

  • Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms or cellular processes.

  • Industry: : Use in the development of new materials or chemical processes.

Comparison with Similar Compounds

4-cyclopropaneamido-N-{2-[(thiophen-2-yl)formamido]ethyl}benzamide: can be compared with other similar compounds, such as:

  • 4-cyclopropaneamido-N-ethylbenzamide: : Lacks the thiophene moiety.

  • N-{2-[(thiophen-2-yl)formamido]ethyl}benzamide: : Lacks the cyclopropane ring.

  • 4-cyclopropaneamido-N-(2-aminophenyl)benzamide: : Different substituent on the benzamide core.

These comparisons highlight the uniqueness of This compound

Properties

IUPAC Name

N-[2-[[4-(cyclopropanecarbonylamino)benzoyl]amino]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c22-16(19-9-10-20-18(24)15-2-1-11-25-15)12-5-7-14(8-6-12)21-17(23)13-3-4-13/h1-2,5-8,11,13H,3-4,9-10H2,(H,19,22)(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVQFINXMOQDIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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